2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]quinoline moiety, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a [1,2,4]triazolo[4,3-a]quinoline core with a thioacetamide group at the 2-position and a benzo[d][1,3]dioxol-5-ylmethyl group attached to the nitrogen of the acetamide .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the [1,2,4]triazolo[4,3-a]quinoline core, the thioacetamide group, and the benzo[d][1,3]dioxol-5-ylmethyl group . The exact reactions it might undergo would depend on the conditions and reagents present.Scientific Research Applications
Inotropic Activity
Research has demonstrated that derivatives of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide exhibit significant positive inotropic activity. Inotropic activity refers to the force of heart muscle contractions. These compounds were synthesized and evaluated for their ability to increase left atrium stroke volume in isolated rabbit heart preparations, showing favorable activity compared to the standard drug milrinone. For instance, one compound increased stroke volume by 13.2% at a concentration of 3x10^(-5) M, surpassing milrinone's 4.7% increase (Zhang et al., 2008). Another study synthesized similar compounds, with one increasing stroke volume by 6.79 ± 0.18% compared to Milrinone's 1.67 ± 0.64% (Li et al., 2008).
Anticonvulsant Properties
A derivative of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide was synthesized and showed promising anticonvulsant activities in a metrazol induced convulsions model, using phenobarbitone sodium as a standard. Two compounds displayed the best anticonvulsant activities among the synthesized set (Alswah et al., 2013).
Antimicrobial Activity
Novel compounds, including N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, were synthesized and exhibited antimicrobial activity against various bacteria and fungi. One compound showed the best inhibition zones against S. aureus and E. faecalis, while another was effective against E. coli. The activity mechanism was explored through molecular docking into the active sites of E. faecalis dihydrofolate reductase and Enterobacter cloacae MyrA (Antypenko et al., 2017).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of various derivatives of this compound. These include efforts to create novel structures with potential therapeutic applications, characterized by various spectroscopic and analytical techniques. For example, methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates were synthesized and characterized, demonstrating the potential for creating diverse compounds with therapeutic applications (Fathalla, 2015).
Future Directions
Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activities. It could be particularly interesting to investigate whether it shares the DNA intercalating and anticancer properties of other [1,2,4]triazolo[4,3-a]quinoline derivatives .
Mechanism of Action
Target of Action
The primary target of this compound is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of a known potent inhibitor of the PCAF bromodomain, L-45 . The compound maintains other essential structural fragments for effective binding with the binding site of PCAF .
Biochemical Pathways
The compound’s interaction with PCAF affects the gene expression regulated by this enzyme
Pharmacokinetics
Molecular docking studies have been performed to evaluate the druggability of the compound .
Result of Action
The compound demonstrates anticancer activity against various human cancer cell lines . For instance, one of the derivatives of the compound showed potent activity with IC50 values of 6.12, 4.08, 7.17, and 6.42 μM against HePG2, MCF-7, PC3, and HCT-116, respectively .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-19(21-10-13-5-7-16-17(9-13)27-12-26-16)11-28-20-23-22-18-8-6-14-3-1-2-4-15(14)24(18)20/h1-9H,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFUVCRBKAUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.